![molecular formula C18H12ClF3N2O B5964579 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea](/img/structure/B5964579.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea, also known as A-771726, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to a class of drugs called Janus kinase inhibitors, which are designed to inhibit the activity of Janus kinases, a family of enzymes that play a critical role in the regulation of immune responses.
Wirkmechanismus
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea works by inhibiting the activity of Janus kinases, which are enzymes that play a critical role in the regulation of immune responses. By inhibiting these enzymes, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea reduces the activity of immune cells and the production of pro-inflammatory cytokines, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea has been shown to have several biochemical and physiological effects, including a reduction in the production of pro-inflammatory cytokines, a decrease in the activation of immune cells, and a reduction in tissue damage and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea in lab experiments is its specificity for Janus kinases, which allows for targeted inhibition of these enzymes without affecting other signaling pathways. However, one limitation of using N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea, including:
1. Further investigation of its potential use in the treatment of autoimmune and inflammatory diseases, including clinical trials to evaluate its safety and efficacy.
2. Exploration of its potential use in the treatment of other diseases, such as cancer and viral infections, where Janus kinases play a role in disease progression.
3. Development of more potent and selective Janus kinase inhibitors based on the structure of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea.
4. Investigation of the mechanisms underlying the potential toxicity of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea, and the development of strategies to mitigate this toxicity.
In conclusion, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea is a promising compound with potential applications in the treatment of various autoimmune and inflammatory diseases. Its specificity for Janus kinases makes it an attractive target for therapeutic intervention, and further research is needed to fully understand its mechanisms of action and potential clinical applications.
Synthesemethoden
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea involves several steps, including the reaction of 2-chloro-5-trifluoromethylaniline with 1-naphthylisocyanate to form the intermediate N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea. This intermediate is then purified and subjected to further chemical reactions to produce the final product.
Wissenschaftliche Forschungsanwendungen
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea has been extensively studied for its potential use in the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea has been shown to effectively inhibit the activity of Janus kinases, leading to a reduction in inflammation and immune cell activation.
Eigenschaften
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-naphthalen-1-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2O/c19-14-9-8-12(18(20,21)22)10-16(14)24-17(25)23-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNZCNQWCJMDJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.